2-(3,4-Dimethoxyphenyl)pentanenitrile
Overview
Description
2-(3,4-Dimethoxyphenyl)pentanenitrile is a chemical compound characterized by a phenyl ring substituted with two methoxy groups and a pentanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)pentanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and pentanenitrile as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a strong base such as sodium hydride (NaH) to deprotonate the benzaldehyde, followed by the addition of pentanenitrile.
Catalysts: Transition metal catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the nitrile group to an amine.
Substitution: Substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2-(3,4-Dimethoxyphenyl)pentanoic acid
Reduction: 2-(3,4-Dimethoxyphenyl)pentanamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)pentanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxyphenyl)pentanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanenitrile
2-(3,4-Dimethoxyphenyl)ethanol
3,4-Dimethoxyphenethylamine
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)pentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-5-11(9-14)10-6-7-12(15-2)13(8-10)16-3/h6-8,11H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSVOKWUXPFAEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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